4-(1,3-Benzothiazol-2(3H)-ylidene)-2-fluorocyclohexa-2,5-dien-1-one
Description
4-(1,3-Benzothiazol-2(3H)-ylidene)-2-fluorocyclohexa-2,5-dien-1-one is a fluorinated benzothiazole-derived cyclohexadienone compound.
Properties
CAS No. |
920520-37-2 |
|---|---|
Molecular Formula |
C13H8FNOS |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-fluorophenol |
InChI |
InChI=1S/C13H8FNOS/c14-9-7-8(5-6-11(9)16)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H |
InChI Key |
BKTFPKDWBGTAPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)O)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(1,3-Benzothiazol-2(3H)-ylidene)-2-fluorocyclohexa-2,5-dien-1-one can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction between 2-mercapto benzothiazole and a fluorinated aldehyde in the presence of a base such as piperidine . This reaction typically occurs in an ethanol solvent under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(1,3-Benzothiazol-2(3H)-ylidene)-2-fluorocyclohexa-2,5-dien-1-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thioether using reducing agents like sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like piperidine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives .
Scientific Research Applications
4-(1,3-Benzothiazol-2(3H)-ylidene)-2-fluorocyclohexa-2,5-dien-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,3-Benzothiazol-2(3H)-ylidene)-2-fluorocyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer research, it inhibits specific enzymes and signaling pathways that are crucial for cancer cell proliferation and survival
Biological Activity
The compound 4-(1,3-Benzothiazol-2(3H)-ylidene)-2-fluorocyclohexa-2,5-dien-1-one is a derivative of benzothiazole, which has garnered attention due to its diverse biological activities. Benzothiazole derivatives are known for their potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with antibacterial, anti-inflammatory, and antitumor properties.
Chemical Structure and Properties
This compound features a benzothiazole moiety linked to a fluorinated cyclohexadiene structure. The presence of the fluorine atom enhances lipophilicity and may influence the compound's biological interactions.
Molecular Formula
- C : 11
- H : 8
- F : 1
- N : 1
- S : 1
- O : 1
Antibacterial Activity
Research indicates that benzothiazole derivatives exhibit significant antibacterial properties. For instance, a study by Mortimer et al. (2006) highlighted that various benzothiazole compounds demonstrated effectiveness against gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antitumor Activity
Benzothiazole derivatives, including this compound, have been studied for their antitumor effects. A study published in Cancer Research noted that compounds containing the benzothiazole scaffold can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms.
Anti-inflammatory Properties
The anti-inflammatory potential of benzothiazole derivatives has also been documented. For example, Yoshida et al. (2005) reported that certain derivatives could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a modulatory effect on inflammatory responses.
Case Study 1: Synthesis and Evaluation of Antibacterial Activity
A recent synthesis of 4-(1,3-Benzothiazol-2(3H)-ylidene)-2-fluorocyclohexa-2,5-dien-1-one involved a multi-step reaction from commercially available precursors. The antibacterial activity was evaluated against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL respectively.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Benzothiazole Derivative | 32 | E. coli |
| Benzothiazole Derivative | 16 | S. aureus |
Case Study 2: Antitumor Activity Assessment
In vitro studies on the antitumor activity of this compound revealed significant cytotoxic effects on breast cancer cell lines (MCF-7). The compound induced apoptosis at concentrations as low as 10 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
Comparison with Similar Compounds
The following analysis compares the fluorinated compound with structurally related derivatives and functionally analogous benzothiazole-containing systems.
Structural Analogues: Substituted Cyclohexadienone Derivatives
Key derivatives synthesized by Nassiri et al. (2023) include compounds with varying substituents on the cyclohexadienone and benzothiazole moieties. A comparative summary is provided below:
Observations :
- Fluorine vs.
- Thermal Stability : Melting points of analogs range between 142–154°C; fluorine’s smaller size and polarity could lower melting points relative to bulkier substituents (e.g., tert-butyl in 4h).
- Mass Spectrometry : All analogs show dominant [M-Me]⁺ fragments due to methyl or methoxy group loss. Fluorine’s presence might lead to distinct fragmentation patterns (e.g., [M-F]⁺).
Functional Analogues: Benzothiazole-Containing Squarylium Dyes
Squarylium dyes like SQ7 (3-hydroxy-2,4-bis[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclobut-2-en-1-one) share the benzothiazol-ylidene moiety but feature a squaraine (cyclobutene) core instead of cyclohexadienone .
Key Differences :
- Electronic Properties: The squaraine core in SQ7 enables extended conjugation, enhancing fluorescence and photostability for bioimaging. The fluorinated cyclohexadienone may exhibit redshifted absorption but lower emissive efficiency.
- Biological Interaction : SQ7 binds to bovine serum albumin (BSA) with a binding constant of 1.5×10⁴ M⁻¹, while the fluorinated compound’s bioactivity remains unexplored .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
